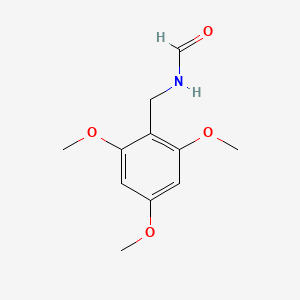

N-(2,4,6-Trimethoxybenzyl)formamide

Description

N-(2,4,6-Trimethoxybenzyl)formamide is a substituted benzylformamide derivative characterized by a formamide group (-NHCHO) attached to a 2,4,6-trimethoxybenzyl moiety. The trimethoxybenzyl group confers unique steric and electronic properties, influencing solubility, reactivity, and molecular conformation. This compound is often utilized in organic synthesis as a precursor or intermediate, particularly in the preparation of protected amino acids and heterocyclic frameworks . Its structural features, such as the electron-donating methoxy groups and the planar formamide linkage, make it a subject of interest in crystallographic and mechanistic studies .

Propriétés

Formule moléculaire |

C11H15NO4 |

|---|---|

Poids moléculaire |

225.24 g/mol |

Nom IUPAC |

N-[(2,4,6-trimethoxyphenyl)methyl]formamide |

InChI |

InChI=1S/C11H15NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5,7H,6H2,1-3H3,(H,12,13) |

Clé InChI |

LJJWAISDTUWMQK-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C(=C1)OC)CNC=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethoxybenzyl)formamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond.

Industrial Production Methods: In an industrial setting, the production of N-(2,4,6-Trimethoxybenzyl)formamide may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,4,6-Trimethoxybenzyl)formamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The formamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products:

Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.

Reduction: Formation of 2,4,6-trimethoxybenzylamine.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

N-(2,4,6-Trimethoxybenzyl)formamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2,4,6-Trimethoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Effects: Methoxy vs. Methyl Groups

N-(2,4,6-Trimethylphenyl)formamide (N-mesitylformamide) shares a similar aryl backbone but replaces methoxy groups with methyl substituents. Key differences include:

- Steric Effects : The bulkier methyl groups in the mesityl derivative result in a greater dihedral angle (68.06°) between the formamide moiety and the aryl ring compared to dimethyl analogs (64.75°–66.45°), reducing planarity and altering hydrogen-bonding patterns .

- Electronic Effects: Methoxy groups are stronger electron donors than methyl groups, enhancing the resonance stabilization of the formamide group in N-(2,4,6-trimethoxybenzyl)formamide. This difference impacts reactivity in nucleophilic substitutions or catalytic processes.

| Property | N-(2,4,6-Trimethoxybenzyl)formamide | N-(2,4,6-Trimethylphenyl)formamide |

|---|---|---|

| Dihedral Angle (°) | Not reported | 68.06 |

| Electron Donation | Strong (methoxy) | Weak (methyl) |

| Hydrogen Bonding | Likely N–H⋯O networks | Infinite N–H⋯O chains |

Functional Group Variations

S-(2,4,6-Trimethoxybenzyl) Toluene Thiosulfonate replaces the formamide group with a thiosulfonate (-S-SO₂Tol) moiety. Key distinctions include:

- Reactivity : The thiosulfonate group enables sulfenylation reactions (e.g., in peptide synthesis), whereas the formamide group participates in hydrogen bonding and amide coupling .

- Stability : Thiosulfonates are more prone to nucleophilic attack compared to formamides, which are stabilized by resonance.

Structural Analogues in Heterocyclic Systems

Compounds like 2,5-Bis{(S)-[(R)-N-(2-hydroxy-1-phenylethyl)-N-(2,4,6-trimethoxybenzyl)amino]ethyl}furan (10a) and 2,6-Bis{(S)-[(R)-N-(2-hydroxy-1-phenylethyl)-N-(2,4,6-trimethoxybenzyl)amino]ethyl}thiophene (11a) feature the 2,4,6-trimethoxybenzyl group as part of chiral aminoethyl frameworks. These compounds exhibit:

- Enhanced Solubility : The trimethoxybenzyl group improves solubility in polar solvents (e.g., CH₂Cl₂–MeOH mixtures), critical for chromatographic purification .

- Stereochemical Complexity : Rotamers observed in NMR spectra (e.g., 83:17 diastereomer ratio in 11a) highlight the steric influence of the trimethoxybenzyl group during synthesis .

Formamide Derivatives with Alternative Aryl Groups

N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside replaces the trimethoxybenzyl group with a 4-methoxyphenyl-xyloside moiety. Comparisons reveal:

- Biological Activity : Xylosides often exhibit glycosidase inhibition or antimicrobial properties, whereas trimethoxybenzylformamides are more commonly used in synthetic intermediates .

- Hydrolytic Stability : The β-xylosidic linkage in 4-methoxyphenyl derivatives is susceptible to acid hydrolysis, unlike the stable formamide bond in N-(2,4,6-trimethoxybenzyl)formamide .

Activité Biologique

N-(2,4,6-Trimethoxybenzyl)formamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

N-(2,4,6-Trimethoxybenzyl)formamide is characterized by the presence of three methoxy groups on a benzene ring and an attached formamide group. The methoxy groups enhance the compound's ability to participate in hydrogen bonding, which is crucial for its biological interactions.

The synthesis typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with formamide under controlled conditions. This reaction can be optimized through various methods such as refluxing or using microwave irradiation to improve yield and purity.

Anticancer Properties

Research has indicated that N-(2,4,6-Trimethoxybenzyl)formamide exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including Hela and A549 cells. The results showed promising inhibitory activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,4,6-Trimethoxybenzyl)formamide | Hela | 4.03 |

| N-(2,4,6-Trimethoxybenzyl)formamide | A549 | 12.30 |

| Docetaxel (control) | Hela | 10.8 |

| Docetaxel (control) | A549 | 56.1 |

These findings suggest that N-(2,4,6-Trimethoxybenzyl)formamide is more potent than docetaxel in inhibiting Hela cells and shows moderate activity against A549 cells .

The mechanism through which N-(2,4,6-Trimethoxybenzyl)formamide exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets through hydrogen bonding and other non-covalent interactions.

Case Studies

- Inhibition of VEGFR2 and EGFR : In a comparative study, N-(2,4,6-Trimethoxybenzyl)formamide demonstrated IC50 values of 98.1 µM for VEGFR2 and 106 µM for EGFR inhibition. This positions it as a potential candidate for further development as an anticancer agent targeting these pathways .

- Cytotoxicity Evaluation : Additional studies have shown that the compound has a favorable cytotoxic profile against several cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications.

Applications in Medicine

Given its biological activity, N-(2,4,6-Trimethoxybenzyl)formamide is being explored for various therapeutic applications:

- Anticancer Treatment : Due to its potent inhibitory effects on cancer cell lines.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects which warrant further investigation.

- Chemical Intermediate : It serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.